

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)glycylglycine

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Compound of Interest

Compound Name: *Boc-Gly-Gly-OH*

Cat. No.: *B558418*

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Introduction

N-(tert-Butoxycarbonyl)glycylglycine, commonly referred to as **Boc-Gly-Gly-OH**, is a crucial dipeptide derivative widely utilized in the fields of peptide chemistry, drug discovery, and organic synthesis. Its structural design, featuring a tert-Butoxycarbonyl (Boc) protecting group on the N-terminus of a glycylglycine backbone, makes it an indispensable building block for the controlled, stepwise synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Core Data Presentation

A summary of the key quantitative data for N-(tert-Butoxycarbonyl)glycylglycine is presented below for quick reference.

Property	Value	Reference
Molecular Weight	232.23 g/mol	[1][2]
Molecular Formula	C ₉ H ₁₆ N ₂ O ₅	[1][2]
Appearance	White to off-white powder	[3]
Melting Point	132-134 °C	[3]
Solubility	Soluble in polar solvents like water and methanol	[3]
CAS Number	31972-52-8	[4]

Experimental Protocols

Synthesis of N-(tert-Butoxycarbonyl)glycylglycine

The standard laboratory synthesis of N-(tert-Butoxycarbonyl)glycylglycine involves the protection of the amino group of glycylglycine using di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a suitable base.[5]

Materials:

- Glycylglycine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)
- Dioxane (or a similar solvent)
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

- Hydrochloric acid (HCl) or other acid for pH adjustment

Procedure:

- Dissolve glycylglycine in an aqueous solution of sodium bicarbonate.
- To this solution, add a solution of di-tert-butyl dicarbonate in dioxane.
- Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, the reaction mixture is typically acidified to a pH of approximately 3 using a dilute acid solution (e.g., 1M HCl).
- The product is then extracted with an organic solvent, such as ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude N-(tert-Butoxycarbonyl)glycylglycine.
- The crude product can be further purified by recrystallization or column chromatography to obtain a high-purity final product.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) Analysis:

HPLC is a standard technique to assess the purity of N-(tert-Butoxycarbonyl)glycylglycine. A reversed-phase C18 column is commonly employed.

- Mobile Phase: A gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.
- Detection: UV detection at a wavelength of approximately 210-220 nm.

- Expected Outcome: A single major peak corresponding to N-(tert-Butoxycarbonyl)glycylglycine, with the retention time dependent on the specific HPLC conditions. The purity is determined by the relative area of this peak.

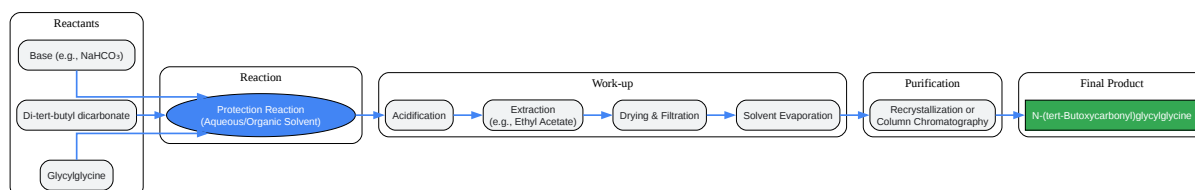
Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

- Solvent: A deuterated solvent such as deuteriochloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6).
- ^1H NMR: Expected signals include a singlet for the nine protons of the tert-butyl group, signals for the methylene protons of the two glycine residues, and signals for the amide and carboxylic acid protons.
- ^{13}C NMR: Expected signals include those for the carbonyl carbons of the Boc group and the peptide bonds, the quaternary carbon and methyl carbons of the tert-butyl group, and the α -carbons of the glycine residues.

Logical Workflow: Synthesis of N-(tert-Butoxycarbonyl)glycylglycine

The following diagram illustrates the general workflow for the synthesis of N-(tert-Butoxycarbonyl)glycylglycine.



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General workflow for the synthesis of N-(tert-Butoxycarbonyl)glycylglycine.

Biological Significance and Applications

N-(tert-Butoxycarbonyl)glycylglycine itself does not have a well-defined, direct biological or signaling role. Its primary significance lies in its application as a protected dipeptide building block in the synthesis of biologically active peptides.^[1] The Boc protecting group is stable under a variety of reaction conditions but can be readily removed with mild acids (e.g., trifluoroacetic acid), allowing for the sequential elongation of a peptide chain. This makes it a fundamental tool in the development of peptide-based therapeutics, which are of interest for a wide range of diseases.^[1] It is also used in the synthesis of peptidomimetics and other complex organic molecules.

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